Apnea

Descripción

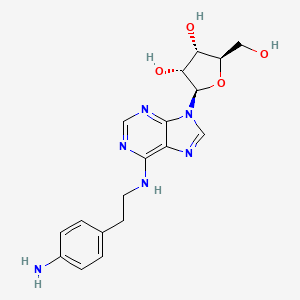

The exact mass of the compound n6-[2-(4-Aminophenyl)ethyl]adenosine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >58 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(2R,3R,4S,5R)-2-[6-[2-(4-aminophenyl)ethylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N6O4/c19-11-3-1-10(2-4-11)5-6-20-16-13-17(22-8-21-16)24(9-23-13)18-15(27)14(26)12(7-25)28-18/h1-4,8-9,12,14-15,18,25-27H,5-7,19H2,(H,20,21,22)/t12-,14-,15-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTPOZVLRZZIEBW-SCFUHWHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CCNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40433272 | |

| Record name | N6-2-(4-Aminophenyl)ethyladenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>58 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID46500429 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

89705-21-5 | |

| Record name | N6-2-(4-Aminophenyl)ethyladenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Genetic Basis of Central Sleep Apnea: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Central sleep apnea (CSA) is a sleep-related breathing disorder characterized by the cessation of respiratory effort during sleep. Unlike obstructive sleep this compound (OSA), which results from a physical blockage of the airway, CSA originates from a dysfunction in the central nervous system's control of breathing. While often associated with underlying medical conditions such as heart failure, stroke, or opioid use, a growing body of evidence points to a significant genetic component in certain forms of CSA. This guide provides a comprehensive overview of the genetic underpinnings of central sleep this compound, with a focus on key genes, associated syndromes, experimental methodologies, and relevant signaling pathways.

Core Genetic Factors in Central Sleep this compound

The genetic basis of CSA is most clearly elucidated in the context of congenital central hypoventilation syndrome (CCHS), a rare and severe disorder of respiratory control. However, genetic contributions are also recognized in other syndromes that present with CSA.

Congenital Central Hypoventilation Syndrome (CCHS) and the PHOX2B Gene

CCHS is the most well-defined genetic disorder associated with central sleep this compound. It is primarily caused by mutations in the Paired-like homeobox 2b (PHOX2B) gene , located on chromosome 4.[1] The PHOX2B gene encodes a transcription factor that is crucial for the development of the autonomic nervous system, including the neurons that regulate breathing.[2][3]

Mutations in PHOX2B are found in over 90% of CCHS cases and are inherited in an autosomal dominant pattern, with most cases arising from de novo mutations.[4][5] These mutations typically fall into two categories:

-

Polyalanine Repeat Mutations (PARMs): These are the most common type of mutation, accounting for approximately 90% of cases.[5] They involve an expansion of the polyalanine tract in exon 3 of the PHOX2B gene.[4] The normal genotype is 20/20, representing 20 alanine repeats on each allele. In CCHS, heterozygous expansions to 24-33 alanine repeats are observed.[6]

-

Non-Polyalanine Repeat Mutations (NPARMs): These account for about 10% of cases and include missense, nonsense, and frameshift mutations.[4][5] NPARMs are often associated with a more severe phenotype.[7]

The severity of CCHS can sometimes be correlated with the length of the polyalanine expansion. Longer expansions are generally associated with more severe hypoventilation and a higher incidence of associated features like Hirschsprung's disease and neural crest tumors.[2][7]

Genetic Syndromes Associated with Central Sleep this compound

Central sleep this compound is also a feature of several other genetic syndromes, although the direct genetic link to the respiratory phenotype is often less clear than in CCHS.

-

Prader-Willi Syndrome (PWS): This complex genetic disorder is caused by the loss of function of genes on the paternal chromosome 15.[8][9] Individuals with PWS have a high incidence of sleep-disordered breathing, including both obstructive and central sleep this compound.[4][10] The central apneas in PWS may be related to hypotonia, hypothalamic dysfunction, and an abnormal ventilatory response to hypercapnia.[4][10]

-

Down Syndrome (Trisomy 21): Individuals with Down syndrome are at an increased risk for both obstructive and central sleep this compound.[7][11] The predisposition to CSA is thought to be related to factors such as hypotonia and central nervous system impairment.[7]

-

Other Genetic Disorders: CSA has also been reported in individuals with various other genetic conditions, including certain neuromuscular diseases and developmental disorders of the brainstem.[12]

Quantitative Data on Genetic Associations

The majority of quantitative genetic data for central sleep this compound is related to PHOX2B mutations in CCHS. Data for other forms of CSA are less established.

| Gene/Locus | Variant Type | Population | Allele/Genotype Frequency | Odds Ratio (OR) / Risk Association | Reference(s) |

| PHOX2B | Polyalanine Repeat Expansion (PARM) | CCHS Cohorts | Present in ~90% of CCHS cases | Causative for CCHS | [5][7] |

| PHOX2B | Non-Polyalanine Repeat Mutation (NPARM) | CCHS Cohorts | Present in ~10% of CCHS cases | Causative for CCHS; often associated with a more severe phenotype | [4][7] |

| PHOX2B | (GCN)20 allele | Healthy Taiwanese | 94.84% | Normal allele | [13] |

| PHOX2B | (GCN)15 allele | Healthy Taiwanese | 4.51% | Polymorphism | [13] |

| PHOX2B | (GCN)13 allele | Healthy Taiwanese | 0.59% | Polymorphism | [13] |

| PHOX2B | (GCN)7 allele | Healthy Taiwanese | 0.06% | Polymorphism | [13] |

Signaling Pathways in Central Respiratory Control

The central control of breathing involves a complex network of neurons primarily located in the brainstem. Genetic mutations can disrupt these pathways, leading to CSA.

Brainstem Respiratory Centers

The core of the respiratory control network resides in the medulla and pons. Key areas include:

-

Medullary Respiratory Centers:

-

Dorsal Respiratory Group (DRG): Primarily contains inspiratory neurons.

-

Ventral Respiratory Group (VRG): Contains both inspiratory and expiratory neurons and includes the pre-Bötzinger complex , which is thought to be the primary rhythm generator.

-

-

Pontine Respiratory Centers:

-

Pneumotaxic Center: Helps to regulate the rate and depth of breathing.

-

Apneustic Center: Plays a role in inspiration.

-

These centers receive input from central and peripheral chemoreceptors that sense changes in CO2 and O2 levels in the blood.

Serotonergic Modulation of Respiration

The neurotransmitter serotonin (5-HT) plays a crucial modulatory role in the respiratory control network. Serotonergic neurons originating from the raphe nuclei in the brainstem project to various respiratory centers, including the pre-Bötzinger complex.[3][14] Serotonin generally has an excitatory effect on respiration, and disruptions in the serotonin system have been implicated in respiratory disorders.[14][15]

Experimental Protocols and Methodologies

The investigation of the genetic basis of central sleep this compound employs a range of molecular and physiological techniques.

Genetic Analysis of the PHOX2B Gene

1. DNA Extraction: Genomic DNA is typically extracted from peripheral blood leukocytes using standard commercial kits.

2. PCR Amplification: The coding exons and flanking intronic regions of the PHOX2B gene are amplified using polymerase chain reaction (PCR). Specific primers are designed to target these regions.

3. Sanger Sequencing: The amplified PCR products are then sequenced using the Sanger dideoxy chain-termination method.[8] This allows for the identification of point mutations, small insertions, and deletions.

4. Fragment Analysis for PARMs: To detect polyalanine repeat expansions, a fluorescently labeled forward primer is used during PCR amplification of exon 3. The size of the resulting PCR product is then determined by capillary electrophoresis. This allows for the precise quantification of the number of alanine repeats.

Functional Characterization of Genetic Variants

1. In Vitro Expression Studies: Plasmids containing wild-type and mutant versions of a candidate gene (e.g., PHOX2B) are transfected into cell lines. The expression, localization, and function of the resulting proteins are then assessed using techniques such as Western blotting, immunofluorescence, and luciferase reporter assays.

2. Electrophysiological Recordings: To study the function of respiratory neurons, electrophysiological techniques are employed, often in animal models.[16]

-

In Vitro Slice Preparations: Brainstem slices containing respiratory centers are prepared and maintained in artificial cerebrospinal fluid. Patch-clamp recordings can then be used to measure the electrical activity of individual neurons.

-

In Vivo Recordings: In anesthetized and ventilated animals, microelectrodes can be used to record the firing patterns of respiratory neurons in response to various stimuli, such as changes in inspired gas concentrations.

Genome-Wide Association Studies (GWAS)

While most genetic research in CSA has been candidate gene-focused, GWAS can be used to identify novel genetic associations in larger cohorts. This involves genotyping hundreds of thousands to millions of single nucleotide polymorphisms (SNPs) across the genome and comparing the frequencies of these SNPs between cases (individuals with CSA) and healthy controls.

Conclusion and Future Directions

The genetic basis of central sleep this compound is a rapidly evolving field of research. While the role of PHOX2B in CCHS is well-established, the genetic contributions to more common forms of CSA are still being elucidated. Future research will likely focus on:

-

Large-scale genetic studies: Utilizing whole-exome and whole-genome sequencing in large, well-phenotyped cohorts of individuals with idiopathic and secondary CSA to identify novel genetic risk factors.

-

Functional genomics: Employing advanced techniques such as CRISPR-Cas9 gene editing in cellular and animal models to understand the functional consequences of identified genetic variants.

-

Pharmacogenomics: Investigating how an individual's genetic makeup influences their response to therapeutic interventions for central sleep this compound.

A deeper understanding of the genetic architecture of CSA will be instrumental in developing targeted diagnostics and novel therapeutic strategies for this complex disorder.

References

- 1. THE ROLE OF SEROTONIN IN RESPIRATORY FUNCTION AND DYSFUNCTION - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PHOX2B Genotype Allows for Prediction of Tumor Risk in Congenital Central Hypoventilation Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medlineplus.gov [medlineplus.gov]

- 5. rarediseases.org [rarediseases.org]

- 6. researchgate.net [researchgate.net]

- 7. atsjournals.org [atsjournals.org]

- 8. PHOX2B Gene Sequencing | MLabs [mlabs.umich.edu]

- 9. CHOP Researchers Identify Genetic Risk Markers in Children with Sleep this compound | Children's Hospital of Philadelphia [chop.edu]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. Sleep this compound: is this common sleep disorder hereditary? | Medicover Genetics [medicover-genetics.com]

- 13. researchgate.net [researchgate.net]

- 14. The serotonergic system and the control of breathing during development - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. csirhrdg.res.in [csirhrdg.res.in]

A Technical Guide to Animal Models in Sleep Apnea Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core animal models utilized in sleep apnea research. It is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of the available models, their respective methodologies, and their applications in elucidating the pathophysiology of sleep this compound and developing novel therapeutic interventions. This guide emphasizes quantitative data for comparative analysis, detailed experimental protocols for reproducibility, and visual representations of key biological pathways and experimental workflows.

Introduction to Animal Models in Sleep this compound Research

Animal models are indispensable tools for investigating the complex physiological consequences of sleep this compound, a condition characterized by recurrent episodes of upper airway obstruction (obstructive sleep this compound, OSA) or a cessation of breathing effort (central sleep this compound, CSA).[1] These models allow for controlled studies of the key features of sleep this compound, namely chronic intermittent hypoxia (CIH), sleep fragmentation (SF), and associated intrathoracic pressure changes, which are difficult to isolate and study in human populations due to confounding factors like obesity and other comorbidities.[2][3] Rodents, particularly mice and rats, are the most commonly used animals in sleep this compound research due to their genetic tractability, relatively low cost, and the availability of a wide range of analytical tools.[1][4] However, larger animal models, such as canines and swine, are also employed to study specific aspects of OSA that are more analogous to human anatomy and physiology.[5][6]

The primary methods for inducing sleep this compound-like conditions in animals include exposure to intermittent hypoxia, induction of sleep fragmentation, and surgical or mechanical alterations of the upper airway.[1][7] These models have been instrumental in revealing the causal links between sleep this compound and its myriad of health consequences, including cardiovascular diseases, metabolic dysfunction, and neurocognitive impairments.[8][9][10]

Rodent Models of Obstructive Sleep this compound

Rodent models are the workhorses of sleep this compound research, offering a balance between physiological relevance and experimental feasibility.[1]

Intermittent Hypoxia (IH) Models

The most widely used approach to mimic the hypoxemia associated with OSA is the chronic intermittent hypoxia (CIH) model.[11] This typically involves housing animals in specialized chambers where the oxygen concentration is cyclically lowered and then returned to normoxic levels.[11]

-

Animal Acclimation: Male C57BL/6J mice are acclimated to individual housing in the specialized IH chambers for at least 48 hours before the start of the experiment.

-

IH System: A commercially available or custom-built system is used to control the gas composition within the chambers. The system typically consists of a programmable controller, solenoid valves, and sources of nitrogen, oxygen, and compressed air.

-

Hypoxia Cycle: A common protocol involves alternating between 21% O₂ (normoxia) and 5-10% O₂ (hypoxia).[11] A cycle often consists of a 30-60 second period of hypoxia followed by a 30-60 second period of normoxia, repeated throughout the light cycle (the animals' sleep period) for a specified number of days or weeks.[11] The frequency of these cycles can be adjusted to simulate different severities of OSA, corresponding to the this compound-Hypopnea Index (AHI) in humans.[3][12]

-

Gas Monitoring: An oxygen analyzer is used to continuously monitor and record the O₂ concentration within the chambers to ensure the desired hypoxia profile is achieved and maintained.

-

Control Group: A control group of mice is housed in identical chambers and exposed to cycles of compressed air instead of nitrogen, to control for the stress associated with the noise and pressure changes of the gas cycling system.

-

Duration: The duration of IH exposure can range from a few days to several weeks, depending on the research question and the specific pathological outcomes being investigated.[9]

Caption: Workflow for a typical intermittent hypoxia experiment in rodents.

Sleep Fragmentation (SF) Models

Sleep fragmentation is another key component of OSA that contributes to its pathophysiology.[13] SF models aim to disrupt sleep continuity without inducing significant hypoxia.

-

Apparatus: A common method utilizes a cage equipped with a slowly moving sweeper bar or an unstable platform surrounded by water.[14][15]

-

Fragmentation Schedule: The sweeper bar is programmed to move across the cage floor at regular intervals (e.g., every 2 minutes) during the animals' sleep period, forcing them to awaken and move.[16]

-

Control Group: Control animals are housed in identical cages with the sweeper bar present but inactive.

-

Monitoring: Sleep patterns can be monitored using electroencephalography (EEG) and electromyography (EMG) to confirm sleep fragmentation.

-

Duration: The duration of SF can vary from a few days to several weeks.

Surgical/Mechanical Models

These models aim to create a physical obstruction in the upper airway to more closely mimic the mechanics of OSA.

This protocol is adapted from a method to distinguish between central and obstructive apneas.[5][9]

-

Anesthesia and Analgesia: The mouse is anesthetized with isoflurane and provided with appropriate analgesia.

-

Electrode Implantation:

-

EEG: Stainless steel screws are implanted into the skull over the frontal and parietal cortices to record the electroencephalogram.

-

EMG: Teflon-coated stainless steel wires are inserted into the nuchal muscles to record the electromyogram for determining sleep-wake states.

-

Diaphragm EMG: Wires are implanted into the diaphragm to monitor respiratory effort.[5][9]

-

-

Recovery: The mouse is allowed to recover from surgery for at least one week.

-

Recording: The mouse is placed in a whole-body plethysmograph to measure airflow, while simultaneously recording EEG, nuchal EMG, and diaphragm EMG.[5][9]

-

This compound Classification:

Another surgical approach involves injecting a bulking agent, such as hydrophilic polyacrylamide gel, into the soft palate of rabbits or polytetrafluoroethylene (PTFE) into the tongue of mice to induce upper airway narrowing.

Large Animal Models of Obstructive Sleep this compound

While rodent models are invaluable, larger animal models can offer greater anatomical and physiological similarity to humans.

-

English Bulldogs: This breed naturally exhibits some features of OSA due to their brachycephalic anatomy, including a narrow upper airway and a large soft palate.[5][17] They can have an AHI ranging from 0.5 to 21 during sleep, with this increasing to 2 to 40 during REM sleep.[6][18]

-

Yucatan Minipigs: These animals can develop obesity-related OSA, making them a useful model for studying the interplay between obesity and sleep this compound.[5][17]

-

Canine Models with Tracheostomy: Surgical models in dogs involving a tracheostomy with an intermittently occluded endotracheal tube have been used to study the consequences of obstructive events.[6]

Quantitative Data from Animal Models

The following tables summarize key quantitative data obtained from various animal models of sleep this compound.

Table 1: Cardiovascular Outcomes in Animal Models of Sleep this compound

| Animal Model | Method | Duration | Systolic Blood Pressure (mmHg) | Diastolic Blood Pressure (mmHg) | Heart Rate (bpm) | Reference(s) |

| Rat | Intermittent Hypoxia | 35 days | ↑ ~21 | - | - | [7] |

| Rat | Intermittent Hypoxia | 3-4 weeks | ↑ | ↑ | No significant change | [19] |

| Mouse | Intermittent Hypoxia | Variable | - | - | ↑ during desaturation | [18] |

Table 2: Metabolic Outcomes in Animal Models of Sleep this compound

| Animal Model | Method | Duration | Fasting Glucose | Glucose Tolerance | Insulin Sensitivity | Reference(s) |

| Mouse | Intermittent Hypoxia | 14 days | ↑ 51% | Worsened by 33% | Worsened by 102% | |

| Mouse (db/db) | Sleep Fragmentation | 23 days | - | - | - |

Table 3: this compound-Hypopnea Index (AHI) in Animal Models of OSA

| Animal Model | Condition | AHI (events/hour) | Reference(s) |

| English Bulldog | Spontaneous | 0.5 - 21 (overall), 2 - 40 (REM) | [6][18] |

| Yucatan Minipig | Obesity-related | ~9 (overall), ~27 (REM) | [6] |

| Rabbit (induced) | Upper airway injection | 30.77 ± 2.30 (vs. 2.78 ± 0.27 in controls) | [3] |

Note: AHI in animal models is an approximation of the clinical AHI in humans and methodologies for its measurement can vary between studies.[10][20]

Key Signaling Pathways in Sleep this compound Pathophysiology

Animal models have been crucial for dissecting the molecular mechanisms underlying the adverse effects of sleep this compound.

Hypoxia-Inducible Factor-1α (HIF-1α) Pathway

HIF-1α is a master regulator of the cellular response to hypoxia.[21][22] Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its ubiquitination by the von Hippel-Lindau (VHL) protein and subsequent degradation by the proteasome.[21][22] During hypoxia, PHD activity is inhibited, allowing HIF-1α to stabilize, translocate to the nucleus, and dimerize with HIF-1β.[21][22] This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes involved in angiogenesis, erythropoiesis, and glucose metabolism.[23][24] While adaptive in sustained hypoxia, the role of HIF-1α in the context of intermittent hypoxia is more complex and can contribute to both adaptive and maladaptive responses.[8][25]

Caption: Simplified diagram of the HIF-1α signaling pathway under normoxic and hypoxic conditions.

Inflammatory Pathways (NF-κB)

Intermittent hypoxia is a potent trigger of inflammation, largely through the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[2][8] The generation of reactive oxygen species (ROS) during reoxygenation phases is thought to be a key activator of this pathway.[8] Activation of NF-κB leads to the transcription of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, as well as adhesion molecules like ICAM-1, contributing to the systemic inflammation observed in sleep this compound.[2][4]

Caption: The role of the NF-κB pathway in intermittent hypoxia-induced inflammation.

Methodologies for Assessing Pathophysiological Consequences

A variety of techniques are employed to assess the cardiovascular, metabolic, and neurobehavioral outcomes in animal models of sleep this compound.

Cardiovascular Assessment

-

Blood Pressure Measurement: Blood pressure in rodents can be measured non-invasively using the tail-cuff method or invasively via radiotelemetry or arterial catheters for continuous monitoring.[6][26] The tail-cuff method is suitable for repeated measurements in conscious animals, while invasive methods provide more accurate and continuous data.[7][26]

Metabolic Assessment

-

Glucose Tolerance Test (GTT): The GTT is used to assess how quickly glucose is cleared from the blood.

-

Baseline Glucose: A baseline blood glucose measurement is taken from the tail vein.

-

Glucose Administration: A bolus of glucose (typically 1-2 g/kg body weight) is administered via intraperitoneal (IP) injection or oral gavage.[11][29]

-

Blood Glucose Monitoring: Blood glucose levels are measured at specific time points (e.g., 15, 30, 60, 90, and 120 minutes) after glucose administration.[27][28]

-

Data Analysis: The area under the curve (AUC) for glucose is calculated to quantify glucose tolerance.

-

Insulin Tolerance Test (ITT): The ITT is used to assess insulin sensitivity. The protocol is similar to the GTT, but a bolus of insulin (e.g., 0.5 IU/kg) is administered instead of glucose.[11]

Neurobehavioral Assessment

-

Cognitive Function: Various behavioral tests are used to assess cognitive function in rodents, including the Morris water maze for spatial learning and memory, and the novel object recognition test for recognition memory. Sleep fragmentation has been shown to impair attentional set-shifting in rats.[30]

Conclusion and Future Directions

Animal models have been instrumental in advancing our understanding of the pathophysiology of sleep this compound and its systemic consequences.[1] The continued refinement of these models, particularly those that more accurately replicate the complex interplay of intermittent hypoxia, sleep fragmentation, and upper airway mechanics, will be crucial for the development and preclinical testing of novel pharmacotherapies and other interventions for this prevalent and debilitating disorder.[5][31] Future research will likely focus on developing models that better incorporate the comorbidities often seen in sleep this compound patients, such as obesity and type 2 diabetes, to enhance their translational relevance.[32][33]

References

- 1. A new rodent model for obstructive sleep this compound: effects on ATP-mediated dilations in cerebral arteries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inflammation induced by increased frequency of intermittent hypoxia is attenuated by tempol administration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in animal models of obstructive sleep this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Long-term intermittent hypoxia in mice induces inflammatory pathways implicated in sleep this compound and steatohepatitis in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Detection of central and obstructive sleep apneas in mice: A new surgical and recording protocol | PLOS One [journals.plos.org]

- 6. Non-invasive versus invasive method to measure blood pressure in rodents: an integrative literature review | Research, Society and Development [rsdjournal.org]

- 7. Repetitive, episodic hypoxia causes diurnal elevation of blood pressure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hypoxia-dependent regulation of inflammatory pathways in immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Detection of central and obstructive sleep apneas in mice: A new surgical and recording protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound–hypopnea index - Wikipedia [en.wikipedia.org]

- 11. atsjournals.org [atsjournals.org]

- 12. Frontiers | Intermittent Hypoxia Severity in Animal Models of Sleep this compound [frontiersin.org]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

- 15. spandidos-publications.com [spandidos-publications.com]

- 16. mdpi.com [mdpi.com]

- 17. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Sleep this compound Research in Animals. Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Chronic Intermittent Hypobaric Hypoxia Decreases High Blood Pressure by Stabilizing the Vascular Renin-Angiotensin System in Spontaneously Hypertensive Rats [frontiersin.org]

- 20. my.clevelandclinic.org [my.clevelandclinic.org]

- 21. youtube.com [youtube.com]

- 22. youtube.com [youtube.com]

- 23. m.youtube.com [m.youtube.com]

- 24. youtube.com [youtube.com]

- 25. Intermittent hypoxia aggravates asthma inflammation via NLRP3/IL-1β-dependent pyroptosis mediated by HIF-1α signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Measurement of blood pressure in rats: Invasive or noninvasive methods? - PMC [pmc.ncbi.nlm.nih.gov]

- 27. uq.edu.au [uq.edu.au]

- 28. Guidelines and Considerations for Metabolic Tolerance Tests in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 29. protocols.io [protocols.io]

- 30. researchgate.net [researchgate.net]

- 31. mdpi.com [mdpi.com]

- 32. researchgate.net [researchgate.net]

- 33. Frontiers | The evolving landscape of pediatric obesity and metabolic dysfunction-associated steatotic liver disease [frontiersin.org]

The Nexus of Respiration and Apnea: A Technical Guide to the Role of Chemoreceptors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of peripheral and central chemoreceptors in the pathogenesis of apnea. By providing a comprehensive overview of the underlying physiological mechanisms, experimental methodologies, and intricate signaling pathways, this document serves as a vital resource for professionals dedicated to advancing the understanding and treatment of respiratory disorders.

Core Concepts in Chemoreception and this compound Pathogenesis

This compound, the cessation of breathing, is a complex physiological event profoundly influenced by the body's chemosensory networks. These networks, composed of peripheral and central chemoreceptors, are the primary regulators of respiratory drive, responding to changes in arterial blood gases and pH. Dysregulation within these chemosensory pathways is a cornerstone of this compound pathogenesis, particularly in conditions like sleep this compound.

Peripheral Chemoreceptors: Located primarily in the carotid bodies at the bifurcation of the common carotid arteries and to a lesser extent in the aortic bodies, these receptors are the principal sensors of arterial hypoxia (low PaO2). They also respond to hypercapnia (high PaCO2) and acidosis (low pH). The carotid bodies exhibit a rapid response, making them crucial for breath-to-breath adjustments in ventilation.

Central Chemoreceptors: Situated on the ventrolateral surface of the medulla oblongata, these receptors are the primary sensors of CO2 and pH in the cerebrospinal fluid (CSF). Unlike their peripheral counterparts, central chemoreceptors are not directly sensitive to O2 levels. They provide the main, tonic drive for breathing under normal physiological conditions.

This compound can arise from a failure of these chemoreceptors to appropriately sense and respond to changes in blood gases. In obstructive sleep this compound (OSA), repetitive upper airway collapse leads to intermittent hypoxia and hypercapnia, which in turn chronically stimulates and potentially alters the sensitivity of both peripheral and central chemoreceptors. Central sleep this compound (CSA) can result from an instability in the respiratory control system, where heightened chemoreceptor sensitivity leads to an overcompensatory ventilatory response to changes in CO2, driving PaCO2 below the apneic threshold and causing a cessation of breathing.

Quantitative Data in this compound Pathogenesis

Understanding the quantitative changes in blood gases and chemoreceptor responses is fundamental to elucidating the mechanisms of this compound. The following tables summarize key data from relevant studies.

Table 1: Arterial Blood Gas (ABG) Changes in Obstructive Sleep this compound (OSA)

| Parameter | Condition | Mean Value (± SD) | Reference |

| PaO2 (mmHg) | OSA Patients (AM after sleep) | 72.6 (± 8.3) | |

| Controls (AM after sleep) | 80.2 (± 8.9) | ||

| OSA Patients (During apneic phase) | 50 | ||

| PaCO2 (mmHg) | OSA Patients (AM after CPAP) | 46.1 (± 4.8) | |

| Controls (AM after sleep) | Not significantly different from PM | ||

| OSA Patients (During apneic phase) | 70 | ||

| pH | OSA Patients (During apneic phase) | 7.31 | |

| HCO3- (mmol/L) | OSA Patients (Typical finding) | Raised |

Table 2: Chemoreceptor Sensitivity and Ventilatory Response in this compound

| Parameter | Patient Group | Mean Value (± SD or SEM) | Condition | Reference |

| Hypercapnic Ventilatory Response (HCVR) (L/min/mmHg) | Asymptomatic Subjects | Positive linear relationship with OSAHI (r=0.67) | Awake | |

| Obese OSA Adolescents | Higher than lean controls | Awake | ||

| Obese OSA Adolescents | Blunted response compared to controls | NREM & REM Sleep | ||

| Severe OSA Adults | Greater than mild/moderate OSA | Awake | ||

| Loop Gain | OSA Patients | 0.63 (± 0.04) | N2 Sleep | |

| OSA Patients | 0.51 (± 0.04) | REM Sleep | ||

| Carotid Body Afferent Firing Rate (Hz) | Mouse (in vitro) | 1.3 (± 0.4) to 14.1 (± 1.9) | Normoxia to Hypoxia (PO2 ~20 Torr) | |

| Central Chemoreceptor (Locus Coeruleus) Firing Rate | Rat (in vitro) | ~44% increase | Hypercapnic Acidosis (10% CO2, pH 7.0) |

Experimental Protocols

The study of chemoreceptor function in this compound relies on a variety of specialized experimental techniques. Detailed methodologies for key experiments are provided below.

Single-Fiber Recording of Carotid Sinus Nerve Afferents (In Vivo Rat Model)

This protocol allows for the direct measurement of the neural output from the carotid body in response to chemical stimuli.

Materials:

-

Anesthetized and mechanically ventilated rat

-

Surgical microscope

-

Fine surgical instruments (forceps, scissors)

-

Glass suction electrode

-

Micromanipulator

-

Amplifier and data acquisition system

-

Gas mixing system for controlling inspired O2 and CO2

Procedure:

-

Anesthesia and Surgery: Anesthetize the rat (e.g., with urethane) and perform a tracheotomy to allow for mechanical ventilation. Catheterize a femoral artery and vein for blood pressure monitoring and drug administration.

-

Nerve Exposure: Make a midline incision in the neck to expose the carotid bifurcation. Carefully dissect the surrounding tissue to isolate the carotid sinus nerve (CSN), a small nerve that arises from the glossopharyngeal nerve and innervates the carotid body.

-

Nerve Recording: Under the surgical microscope, carefully place the isolated CSN into a glass suction electrode filled with saline. The electrode is connected to a headstage and amplifier.

-

Single-Fiber Isolation: Gently tease the nerve fibers apart with fine forceps until the activity of a single, spontaneously active fiber can be clearly distinguished.

-

Stimulation Protocol: While continuously recording the single-fiber activity, alter the composition of the inspired gas to induce hypoxia (e.g., 10% O2) or hypercapnia (e.g., 7% CO2).

-

Data Analysis: Analyze the recorded nerve activity to determine the change in firing frequency in response to the chemical stimuli.

Microneurography for Sympathetic Nerve Activity in Humans

This technique provides a direct measure of sympathetic neural outflow, which is modulated by chemoreceptor activity.

Materials:

-

Human subject

-

Tungsten microelectrode (active electrode)

-

Reference electrode

-

Preamplifier and amplifier

-

Data acquisition and analysis software

-

Nerve locator (optional)

Procedure:

-

Nerve Identification: Identify a peripheral nerve that carries sympathetic fibers, such as the peroneal nerve at the fibular head. The nerve can be located by anatomical landmarks and, if necessary, with a nerve locator that delivers a small electrical stimulus.

-

Electrode Insertion: Insert the active tungsten microelectrode percutaneously and advance it slowly toward the identified nerve. Insert the reference electrode subcutaneously a few centimeters away.

-

Nerve Impalement: Carefully manipulate the active electrode until it penetrates a nerve fascicle containing sympathetic efferents. This is often indicated by a brief burst of afferent activity or a sensation reported by the subject.

-

Signal Optimization: Make fine adjustments to the electrode position to obtain a clear recording of spontaneous, burst-like sympathetic nerve activity.

-

Experimental Maneuvers: Record sympathetic nerve activity during various maneuvers that stimulate chemoreceptors, such as a breath-hold (inducing hypoxia and hypercapnia) or inhalation of gas mixtures with low O2 or high CO2.

-

Data Analysis: The raw nerve signal is typically filtered, rectified, and integrated to quantify the burst frequency and amplitude of sympathetic nerve activity.

Hypoxic and Hypercapnic Ventilatory Response Tests

These tests are used to assess the sensitivity of the chemoreflexes in humans.

3.3.1. Isocapnic Hypoxic Ventilatory Response (HVR) Test

Protocol:

-

Subject Preparation: The subject breathes through a mouthpiece or mask connected to a breathing circuit that allows for precise control of inspired gas concentrations.

-

Baseline: The subject breathes room air for a baseline period to establish eupneic ventilation and end-tidal gas tensions.

-

Isocapnic Hypoxia: The inspired O2 is lowered to a target level (e.g., 80% arterial O2 saturation) while CO2 is added to the inspired air to maintain end-tidal PCO2 at the baseline level (isocapnia).

-

Ventilatory Measurement: Ventilation is measured breath-by-breath throughout the hypoxic exposure.

-

Data Analysis: The change in ventilation from baseline is plotted against the change in arterial O2 saturation to determine the hypoxic ventilatory sensitivity.

3.3.2. Hypercapnic Ventilatory Response (HCVR) Test (Rebreathing Method)

Protocol:

-

Subject Preparation: The subject is connected to a rebreathing circuit containing a gas mixture of approximately 7% CO2 and 93% O2.

-

Rebreathing: The subject rebreathes from the circuit. As they do so, the CO2 produced by metabolism accumulates in the circuit, causing a progressive rise in inspired and arterial PCO2. The high O2 concentration prevents hypoxia.

-

Ventilatory Measurement: Ventilation and end-tidal PCO2 are measured continuously during the rebreathing period, which typically lasts for several minutes.

-

Data Analysis: Ventilation is plotted against end-tidal PCO2. The slope of the linear portion of this relationship represents the hypercapnic ventilatory sensitivity.

Signaling Pathways in Chemoreception

The transduction of chemical stimuli into neural signals involves complex signaling cascades within the chemoreceptor cells.

Peripheral Chemoreceptor (Carotid Body) Signaling

Hypoxia is the primary stimulus for the carotid body. The exact molecular mechanism of O2 sensing is still debated, but a leading hypothesis involves the inhibition of oxygen-sensitive potassium (K+) channels in the glomus cells.

Central Chemoreceptor Signaling

Central chemoreceptors respond to changes in the pH of the cerebrospinal fluid (CSF), which is in equilibrium with arterial PCO2. The signaling cascade involves both neuronal and glial elements.

Integration of Chemosensory Information in the Brainstem

Afferent signals from both peripheral and central chemoreceptors converge in the nucleus tractus solitarius (NTS) in the brainstem. The NTS then integrates this information and projects to other respiratory control centers, such as the pre-Bötzinger complex (the primary respiratory rhythm generator) and the ventral respiratory group, to modulate breathing frequency and tidal volume. This integration is a complex process involving a balance of excitatory (glutamatergic) and inhibitory (GABAergic) neurotransmission.

Conclusion and Future Directions

The intricate interplay between peripheral and central chemoreceptors is paramount in the regulation of breathing and the pathogenesis of this compound. Alterations in the sensitivity and function of these chemosensory systems, often induced by the very conditions they are meant to regulate, create a vicious cycle that perpetuates and exacerbates apneic events. For researchers and drug development professionals, a deep understanding of these mechanisms is essential for identifying novel therapeutic targets. Future research should focus on further elucidating the molecular identity of the oxygen and pH sensors, the precise mechanisms of chemoreceptor sensitization in chronic conditions like sleep this compound, and the development of pharmacological agents that can modulate chemoreceptor activity to restore respiratory stability.

Untreated Sleep Apnea: A Technical Guide to the Long-Term Neurological Consequences

For Researchers, Scientists, and Drug Development Professionals

Abstract

Obstructive sleep apnea (OSA) is a highly prevalent sleep disorder characterized by recurrent episodes of upper airway collapse, leading to intermittent hypoxia (IH) and sleep fragmentation. Beyond its well-established cardiovascular sequelae, untreated OSA poses a significant threat to neurological health, contributing to cognitive decline, structural brain changes, and an increased risk for neurodegenerative diseases. This technical guide provides an in-depth examination of the core molecular and cellular mechanisms underpinning the neurological consequences of OSA. It details key experimental protocols used to model and investigate these effects, presents quantitative data from seminal studies in tabular format, and visualizes critical signaling pathways and experimental workflows using the DOT language. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to understand and target the neurological insults of untreated sleep this compound.

Introduction

Untreated obstructive sleep this compound (OSA) is a major public health concern, affecting a significant portion of the adult population worldwide. The recurrent cycles of hypoxia and reoxygenation, coupled with sleep fragmentation, initiate a cascade of deleterious downstream effects on the central nervous system (CNS). These perturbations disrupt cerebral homeostasis, leading to a range of neurological consequences from subtle cognitive deficits to overt neurodegeneration. This guide delves into the intricate molecular pathways and cellular responses that mediate the adverse neurological impacts of OSA, providing a foundational understanding for the development of novel therapeutic strategies.

Core Cellular and Molecular Mechanisms

The neurological damage in untreated OSA is multifactorial, stemming from a combination of oxidative stress, neuroinflammation, and endoplasmic reticulum (ER) stress. These processes are not mutually exclusive and often engage in significant crosstalk, amplifying their detrimental effects on neuronal function and survival.

Oxidative Stress

The cyclical nature of intermittent hypoxia in OSA is a potent trigger of oxidative stress. The repeated episodes of oxygen deprivation followed by reoxygenation lead to an overproduction of reactive oxygen species (ROS) that overwhelms the brain's antioxidant defense mechanisms.[1][2] This imbalance results in damage to crucial cellular components, including lipids, proteins, and DNA.[1][2] Key enzymatic sources of ROS in this context include NADPH oxidase and xanthine oxidase, as well as mitochondrial dysfunction.[1][2][3] The hippocampus and cerebral cortex are particularly vulnerable to this oxidative damage, which is a primary contributor to the cognitive deficits observed in OSA patients.[1][2]

Neuroinflammation

Intermittent hypoxia is a powerful pro-inflammatory stimulus.[4] It activates resident immune cells in the brain, primarily microglia and astrocytes, leading to the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[5][6] This neuroinflammatory response is largely mediated by the activation of key signaling pathways, including the nuclear factor-kappa B (NF-κB) and Toll-like receptor 4 (TLR4) pathways.[4][5] Chronic neuroinflammation contributes to neuronal injury, synaptic dysfunction, and a breakdown of the blood-brain barrier (BBB).[4][7]

Endoplasmic Reticulum (ER) Stress

The endoplasmic reticulum is highly sensitive to disturbances in cellular homeostasis, including oxidative stress and hypoxia. In the context of OSA-induced intermittent hypoxia, the accumulation of unfolded or misfolded proteins in the ER lumen triggers the unfolded protein response (UPR).[3][8] While initially a protective mechanism, chronic activation of the UPR can lead to apoptosis through the upregulation of pro-apoptotic factors like C/EBP homologous protein (CHOP).[1][8] ER stress also contributes to increased ROS production, creating a vicious cycle that exacerbates neuronal damage.[1][8][9]

Key Signaling Pathways

Several interconnected signaling pathways are central to the pathophysiology of OSA-induced neurological injury. Understanding these pathways is critical for identifying potential therapeutic targets.

NF-κB Signaling Pathway

The NF-κB pathway is a master regulator of inflammation.[4] Under normoxic conditions, NF-κB is held in an inactive state in the cytoplasm by its inhibitor, IκBα. Intermittent hypoxia leads to the activation of the IκB kinase (IKK) complex, which phosphorylates and subsequently degrades IκBα.[2][7][10] This allows for the translocation of NF-κB into the nucleus, where it binds to the promoter regions of pro-inflammatory genes, driving the expression of cytokines and chemokines that fuel neuroinflammation.[4][6]

References

- 1. publications.ersnet.org [publications.ersnet.org]

- 2. researchgate.net [researchgate.net]

- 3. Intermittent hypoxia induces Th17/Treg imbalance in a murine model of obstructive sleep this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intermittent Hypoxia Severity in Animal Models of Sleep this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Western blot for markers of oxidative stress (5-HNE) and activation of the NF-κB pathway (IκBα). [plos.figshare.com]

- 7. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. Minimal NF-κB activity in neurons - PMC [pmc.ncbi.nlm.nih.gov]

The Cardiovascular Consequences of Sleep Apnea: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Obstructive Sleep Apnea (OSA) is a highly prevalent sleep disorder characterized by recurrent episodes of partial or complete upper airway obstruction during sleep. These events lead to intermittent hypoxia (IH), sleep fragmentation, and significant intrathoracic pressure swings. Beyond its immediate effects on sleep quality, OSA is now firmly established as an independent risk factor for a spectrum of cardiovascular diseases, including hypertension, coronary artery disease, heart failure, and atrial fibrillation. This technical guide provides an in-depth overview of the core mechanisms linking OSA to cardiovascular pathology, designed for researchers, scientists, and drug development professionals. It details the key signaling pathways, presents quantitative data on cardiovascular risk, and outlines relevant experimental protocols to facilitate further investigation and therapeutic development in this critical area.

Core Pathophysiological Stressors in Obstructive Sleep this compound

The adverse cardiovascular effects of OSA are driven by a triad of primary physiological stressors:

-

Intermittent Hypoxia (IH): The hallmark of OSA, characterized by recurrent cycles of oxygen desaturation and reoxygenation. This process triggers a cascade of detrimental cellular and systemic responses.

-

Recurrent Arousals: Frequent awakenings from sleep caused by apneic or hypopneic events lead to sleep fragmentation and contribute to sympathetic nervous system overactivation.

-

Intrathoracic Pressure Swings: The forceful inspiratory efforts against an occluded upper airway generate large negative intrathoracic pressures, which mechanically stress the heart and great vessels.

These primary stressors initiate a series of intermediate pathophysiological mechanisms that ultimately lead to cardiovascular end-organ damage.

Intermediate Mechanistic Pathways

The link between the primary stressors of OSA and cardiovascular disease is mediated by several interconnected pathways:

-

Sympathetic Nervous System (SNS) Activation: OSA is associated with a sustained increase in sympathetic nerve activity, which persists even during daytime wakefulness.[1][2][3][4] This sympathoexcitation contributes to the development and maintenance of hypertension and increases cardiac arrhythmogenesis.

-

Systemic Inflammation: The recurrent hypoxia/reoxygenation cycles in OSA promote a chronic, low-grade inflammatory state. This is evidenced by elevated circulating levels of pro-inflammatory cytokines and adhesion molecules.

-

Oxidative Stress: Intermittent hypoxia is a potent stimulus for the generation of reactive oxygen species (ROS), leading to a state of oxidative stress where the production of oxidants outweighs the body's antioxidant capacity. This contributes to endothelial dysfunction and cellular damage.

-

Endothelial Dysfunction: The vascular endothelium, a critical regulator of vascular tone and health, is a primary target of the insults induced by OSA. Endothelial dysfunction in OSA is characterized by impaired vasodilation, a pro-inflammatory and pro-thrombotic state.

-

Metabolic Dysregulation: OSA is strongly associated with components of the metabolic syndrome, including insulin resistance, dyslipidemia, and central obesity. These metabolic abnormalities are significant contributors to cardiovascular risk.

Quantitative Impact of Sleep this compound on Cardiovascular Health

The following tables summarize the quantitative data from meta-analyses and large cohort studies on the association between OSA and various cardiovascular outcomes and biomarkers.

Table 1: Association of Obstructive Sleep this compound with Cardiovascular Diseases

| Cardiovascular Disease | Comparison | Metric | Value (95% Confidence Interval) |

| Hypertension | Mild OSA vs. No OSA | Odds Ratio | 1.18 (1.09 - 1.27)[5] |

| Moderate OSA vs. No OSA | Odds Ratio | 1.32 (1.20 - 1.43)[5] | |

| Severe OSA vs. No OSA | Odds Ratio | 1.56 (1.29 - 1.84)[5] | |

| OSA vs. No OSA (Resistant Hypertension) | Odds Ratio | 2.84 (1.70 - 3.98)[5] | |

| Coronary Heart Disease (CHD) | OSA vs. No OSA | Odds Ratio | 1.48 (1.06 - 2.28)[6] |

| OSA vs. Non-CHD Patients | Odds Ratio | 1.38 (1.18 - 1.62)[5] | |

| Heart Failure (HF) | OSA vs. No OSA | Hazard Ratio | 2.75 (1.76 - 4.29)[7] |

| OSA in HFpEF vs. No HFpEF | Adjusted Odds Ratio (Women) | 2.30 (2.27 - 2.36)[8] | |

| OSA in HFpEF vs. No HFpEF | Adjusted Odds Ratio (Men) | 2.00 (1.98 - 2.08)[8] | |

| Atrial Fibrillation (AF) | OSA vs. General Cardiology Patients | Adjusted Odds Ratio | 2.19 (1.40 - 3.42)[9] |

| Stroke | OSA vs. No OSA | Odds Ratio | 1.86 (1.28 - 2.69)[6] |

Table 2: Impact of Obstructive Sleep this compound on Inflammatory and Oxidative Stress Biomarkers

| Biomarker | Comparison | Metric | Value (95% Confidence Interval) |

| C-Reactive Protein (CRP) | OSA vs. Control | Standardized Mean Difference | 1.77[10][11] |

| OSA vs. Control (Plasma) | Mean Difference (mg/dL) | 0.11 (0.07 - 0.16)[12] | |

| OSA vs. Control (Serum) | Mean Difference (mg/dL) | 0.09 (0.07 - 0.11)[12] | |

| Tumor Necrosis Factor-α (TNF-α) | OSA vs. Control | Standardized Mean Difference | 1.03 (0.67 - 1.39)[10][11] |

| Interleukin-6 (IL-6) | OSA vs. Control | Standardized Mean Difference | 2.16[10][11] |

| 8-isoprostane (Lipid Peroxidation) | OSA vs. Control | Standardized Mean Difference | 1.10[13] |

| Malondialdehyde (MDA) (Lipid Peroxidation) | OSA vs. Control | - | Significantly increased[14] |

| Superoxide Dismutase (SOD) (Antioxidant) | OSA vs. Control | - | Significantly decreased[14] |

Key Signaling Pathways in OSA-Induced Cardiovascular Injury

Intermittent hypoxia activates several critical signaling pathways that orchestrate the inflammatory and oxidative stress responses leading to cardiovascular damage. The following diagrams, generated using the DOT language, illustrate the core components of the HIF-1α and NF-κB pathways in this context.

Hypoxia-Inducible Factor-1α (HIF-1α) Signaling Pathway

Caption: HIF-1α signaling pathway in response to intermittent hypoxia.

Nuclear Factor-κB (NF-κB) Signaling Pathway in Endothelial Cells

Caption: NF-κB signaling in endothelial cells under intermittent hypoxia.

Experimental Protocols for Studying OSA-Induced Cardiovascular Effects

This section provides an overview of key experimental protocols used to investigate the cardiovascular consequences of sleep this compound in both animal models and human subjects.

Animal Models of Intermittent Hypoxia

Objective: To model the intermittent hypoxia characteristic of OSA in rodents to study its effects on cardiovascular physiology and pathology.

Methodology:

-

Animal Housing: House animals (e.g., C57BL/6 mice or Sprague-Dawley rats) in specialized chambers that allow for precise control of atmospheric gas concentrations.

-

Hypoxia-Reoxygenation Cycles: Program the gas control system to cycle between a hypoxic gas mixture (e.g., 5-10% O₂, balance N₂) and a normoxic gas mixture (21% O₂).

-

Cycle Parameters: A common protocol involves 60-second cycles, with 30 seconds of hypoxia followed by 30 seconds of normoxia, repeated for 8-12 hours during the animal's sleep period (light cycle for rodents).

-

Duration of Exposure: The duration of exposure can range from a few days to several weeks, depending on the desired endpoint (e.g., acute vs. chronic cardiovascular changes).

-

Monitoring: Continuously monitor oxygen and carbon dioxide levels within the chambers. Animal well-being should be monitored daily.

Measurement of Endothelial Function: Flow-Mediated Dilation (FMD) in Humans

Objective: To non-invasively assess endothelium-dependent vasodilation as a measure of endothelial function.

Methodology:

-

Patient Preparation: The patient should rest in a supine position in a quiet, temperature-controlled room for at least 10 minutes. They should have fasted for at least 8 hours and abstained from caffeine, alcohol, and smoking for at least 12 hours.

-

Brachial Artery Imaging: Using a high-resolution ultrasound system with a linear array transducer (≥7 MHz), obtain a clear longitudinal image of the brachial artery 2-15 cm above the antecubital fossa.

-

Baseline Measurement: Record the baseline diameter of the brachial artery for at least 1 minute.

-

Reactive Hyperemia: Inflate a blood pressure cuff on the forearm to at least 50 mmHg above systolic blood pressure for 5 minutes to induce ischemia.

-

Post-Occlusion Measurement: Rapidly deflate the cuff and record the diameter of the brachial artery continuously for at least 3 minutes.

-

Data Analysis: FMD is calculated as the percentage change in the peak post-occlusion artery diameter from the baseline diameter.

Quantification of Oxidative Stress: Malondialdehyde (MDA) Assay

Objective: To measure the levels of MDA, a marker of lipid peroxidation, in plasma or tissue samples.

Methodology:

-

Sample Preparation: Collect blood in EDTA-containing tubes and centrifuge to separate plasma. For tissue samples, homogenize in a suitable buffer on ice.

-

Thiobarbituric Acid (TBA) Reaction: Mix the sample with a solution of TBA in an acidic medium.

-

Incubation: Heat the mixture at 90-100°C for a specified time (e.g., 60 minutes) to allow the formation of a pink-colored MDA-TBA adduct.

-

Measurement: After cooling, measure the absorbance of the solution at approximately 532 nm using a spectrophotometer.

-

Quantification: Determine the concentration of MDA in the sample by comparing its absorbance to a standard curve generated with known concentrations of MDA.

Assessment of Sympathetic Nervous System Activity: Microneurography

Objective: To directly measure postganglionic sympathetic nerve activity in a peripheral nerve (e.g., the peroneal nerve).

Methodology:

-

Subject Positioning: The subject is positioned comfortably in a supine or semi-recumbent position.

-

Nerve Localization: The peroneal nerve is located by palpation and percutaneous electrical stimulation.

-

Microelectrode Insertion: A tungsten microelectrode is inserted percutaneously and advanced towards the nerve.

-

Nerve Traffic Recording: The electrode is manipulated until a characteristic pattern of spontaneous, pulse-synchronous bursts of sympathetic nerve activity is recorded.

-

Data Acquisition and Analysis: The nerve signal is amplified, filtered, and integrated. Sympathetic bursts are identified and quantified in terms of burst frequency (bursts/minute) and burst incidence (bursts/100 heartbeats).

Conclusion and Future Directions

The evidence overwhelmingly indicates that obstructive sleep this compound is a significant and independent contributor to cardiovascular morbidity and mortality. The primary stressors of intermittent hypoxia, recurrent arousals, and intrathoracic pressure swings drive a cascade of pathophysiological responses, including sympathetic activation, systemic inflammation, oxidative stress, and endothelial dysfunction. This guide has provided a detailed overview of these mechanisms, supported by quantitative data and established experimental protocols.

For researchers and drug development professionals, a deeper understanding of these intricate pathways is paramount for the identification of novel therapeutic targets. Future research should focus on:

-

Dissecting the interplay between the different mechanistic pathways: While often studied in isolation, these pathways are highly interconnected. Understanding their synergistic effects is crucial.

-

Identifying biomarkers for risk stratification: The development of reliable biomarkers to identify OSA patients at the highest risk of cardiovascular events is a critical unmet need.

-

Developing targeted pharmacological interventions: Beyond CPAP, there is a significant need for novel drug therapies that can mitigate the downstream cardiovascular consequences of OSA.

By leveraging the knowledge and methodologies outlined in this guide, the scientific community can continue to advance our understanding of OSA-induced cardiovascular disease and develop innovative strategies for its prevention and treatment.

References

- 1. Microneurography and sympathetic nerve activity: a decade-by-decade journey across 50 years - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Skin sympathetic nerve activity in patients with obstructive sleep this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Intermittent hypoxia induces NF-κB-dependent endothelial activation via adipocyte-derived mediators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Association of Obstructive Sleep this compound Syndrome (OSA/OSAHS) with Coronary Atherosclerosis Risk: Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effect of obstructive sleep this compound on the increased risk of cardiovascular disease: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Obstructive Sleep this compound Independently Increases the Incidence of Heart Failure and Major Adverse Cardiac Events: A Retrospective Population-Based Follow-Up Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. woongbee.com [woongbee.com]

- 10. jcsm.aasm.org [jcsm.aasm.org]

- 11. Serum Inflammatory Markers in Obstructive Sleep this compound: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. longdom.org [longdom.org]

- 14. Muscle Sympathetic Nerve Activity [bio-protocol.org]

The Inflammatory Cascade in Obstructive Sleep Apnea: A Technical Guide for Researchers and Drug Development

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Obstructive Sleep Apnea (OSA) is increasingly recognized not merely as a disorder of disordered breathing during sleep, but as a low-grade chronic inflammatory condition with profound systemic consequences. The recurrent episodes of intermittent hypoxia (IH) and sleep fragmentation inherent to OSA trigger a cascade of inflammatory pathways, contributing significantly to the increased risk of cardiovascular and metabolic diseases. This technical guide provides an in-depth examination of the core inflammatory signaling pathways implicated in OSA, presents quantitative data on key biomarkers, details relevant experimental protocols for their assessment, and visualizes these complex interactions to support advanced research and therapeutic development.

Introduction: The Pathophysiological Nexus of OSA and Inflammation

Obstructive Sleep this compound is characterized by the repetitive collapse of the upper airway during sleep, leading to cessations (this compound) or reductions (hypopnea) in airflow. These events result in two primary physiological stressors: chronic intermittent hypoxia/reoxygenation and sleep fragmentation.[1] These stressors are the principal drivers of a systemic inflammatory response, activating multiple signaling pathways that culminate in endothelial dysfunction, atherosclerosis, and metabolic dysregulation.[1] A central player in this inflammatory cascade is the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), which orchestrates the expression of numerous pro-inflammatory genes.[2][3] Understanding these molecular underpinnings is critical for the development of targeted therapies aimed at mitigating the end-organ damage associated with OSA.

Core Pathophysiological Triggers

The inflammatory state in OSA is not a consequence of a single event but a synergy between two main phenomena:

-

Intermittent Hypoxia (IH) and Reoxygenation: The cyclical drops and subsequent restorations in blood oxygen saturation create a condition analogous to ischemia-reperfusion injury.[4] This process is a potent stimulus for the generation of reactive oxygen species (ROS), which act as second messengers to activate inflammatory signaling.[2][5]

-

Sleep Fragmentation: The frequent arousals from sleep required to restore airway patency contribute to sympathetic nervous system activation. This sustained sympathoadrenal tone can, in itself, promote a pro-inflammatory state.[3][6]

Key Inflammatory Signaling Pathways

The cellular response to intermittent hypoxia is largely mediated by conserved signaling pathways that translate oxidative stress into a pro-inflammatory genetic program.

Toll-Like Receptor 4 (TLR4) and NF-κB Activation

A primary pathway initiated by intermittent hypoxia involves the Toll-Like Receptor 4 (TLR4). While classically associated with pathogen recognition, TLR4 can also be activated by endogenous molecules released during cellular stress, leading to the activation of the NF-κB pathway.[7][8] Animal models have demonstrated that intermittent hypoxia upregulates TLR4 expression in lung tissue.[9] The activation of TLR4 initiates a signaling cascade through the adaptor protein MyD88, culminating in the activation of the IκB kinase (IKK) complex.

The IKK complex then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on the NF-κB heterodimer (typically p65/p50), allowing it to translocate to the nucleus.[10] Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of a host of pro-inflammatory molecules, including cytokines, chemokines, and adhesion molecules.

Systemic Inflammatory Markers and Quantitative Data

The activation of inflammatory pathways in OSA results in a measurable increase in the circulating levels of various biomarkers. These markers not only signify the presence of systemic inflammation but are also implicated in the pathogenesis of OSA-related comorbidities.

Key Biomarkers

-

C-Reactive Protein (CRP): An acute-phase reactant synthesized by the liver, primarily in response to Interleukin-6 (IL-6). It is a widely used, robust marker of systemic inflammation.[7]

-

Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine produced mainly by macrophages that plays a central role in systemic inflammation and has been shown to induce sleepiness.[1]

-

Interleukin-6 (IL-6): A pleiotropic cytokine with both pro-inflammatory and anti-inflammatory roles. In the context of OSA, it is predominantly pro-inflammatory, stimulating CRP production and contributing to metabolic dysfunction.[1]

-

Interleukin-8 (IL-8): A chemokine responsible for neutrophil chemotaxis and activation.

-

Adhesion Molecules (ICAM-1, VCAM-1): Soluble intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1) are expressed on the endothelial surface and mediate leukocyte adhesion to the vascular wall, a critical step in atherogenesis.[1][2] Their elevated soluble forms in plasma indicate endothelial activation and dysfunction.

Data Presentation

Quantitative analysis consistently demonstrates elevated levels of these inflammatory markers in patients with OSA compared to healthy controls. Furthermore, treatment with Continuous Positive Airway Pressure (CPAP), the gold standard for OSA management, has been shown to reduce the levels of these markers, suggesting a causal link between OSA and inflammation.

Table 1: Meta-Analysis of Inflammatory Markers in OSA Patients vs. Controls This table summarizes the standardized mean difference (SMD) from a large meta-analysis, indicating the magnitude of the difference in inflammatory markers between OSA patients and control subjects. An SMD > 0 indicates higher levels in the OSA group.

| Inflammatory Marker | Number of Studies | Standardized Mean Difference (SMD) | 95% Confidence Interval |

| C-Reactive Protein (CRP) | 30 | 1.77 | 1.28 to 2.26 |

| TNF-α | 19 | 1.03 | 0.57 to 1.49 |

| IL-6 | 18 | 2.16 | 1.26 to 3.06 |

| IL-8 | Not specified | 4.22 | 1.83 to 6.61 |

| ICAM-1 | 8 | 2.93 | 0.98 to 4.88 |

| VCAM-1 | 6 | 2.08 | 0.40 to 3.76 |

| Data sourced from the meta-analysis by Nadeem R, et al. J Clin Sleep Med 2013.[1] |

Table 2: Representative Clinical Data of Inflammatory Marker Concentrations This table presents example mean concentrations from individual studies to provide a clearer picture of the absolute differences.

| Marker | OSA Patients (Mean ± SD) | Healthy Controls (Mean ± SD) | P-value | Reference |

| hs-CRP (mg/L) | 3.55 ± 2.87 | 1.98 ± 1.83 | < 0.01 | Li K, et al. Medicine 2017[7] |

| TNF-α (pg/mL) | 4.6 ± 2.1 | 3.5 ± 1.5 | < 0.05 | Imani MM, et al. J Inflamm Res 2021 |

| IL-6 (pg/mL) | 3.9 ± 2.5 | 2.1 ± 1.3 | < 0.01 | Imani MM, et al. J Inflamm Res 2021 |

Table 3: Effect of CPAP Therapy on Inflammatory Markers (Meta-Analysis) This table shows the standardized mean difference (SMD) for inflammatory markers before and after a course of CPAP therapy. A positive SMD indicates a reduction in the marker level post-treatment.

| Inflammatory Marker | Number of Studies | Standardized Mean Difference (SMD) | 95% Confidence Interval |

| C-Reactive Protein (CRP) | 10 | 0.88 | 0.28 to 1.48 |

| IL-6 | 12 | 0.58 | 0.12 to 1.05 |

| TNF-α | 9 | 0.17 | 0.05 to 0.29 |

| Data sourced from the meta-analysis by Xie X, et al. Sleep Breath 2025.[8] |

Experimental Protocols and Methodologies

Accurate quantification of inflammatory pathway activation and circulating biomarkers is paramount. The following sections detail the core methodologies cited in OSA research.

Quantification of Circulating Biomarkers (ELISA)

The Enzyme-Linked Immunosorbent Assay (ELISA) is the most common method for quantifying cytokines and soluble adhesion molecules in serum or plasma.

-

Principle: A solid-phase sandwich ELISA is typically used. A microplate well is coated with a capture antibody specific to the target protein (e.g., TNF-α). The patient's plasma or serum sample is added, and the target protein binds to the capture antibody. After washing, a second, biotinylated detection antibody is added, which binds to a different epitope on the captured protein. Streptavidin conjugated to horseradish peroxidase (HRP) is then added, binding to the biotin. Finally, a chromogenic substrate (like TMB) is added, which is converted by HRP into a colored product. The intensity of the color, measured by a microplate photometer at 450 nm, is proportional to the concentration of the target protein in the sample.[4]

-

Protocol Outline (for Human TNF-α):

-

Plate Preparation: Prepare microplate wells coated with anti-human TNF-α monoclonal antibody.

-

Standard Curve: Prepare serial dilutions of a known concentration of recombinant human TNF-α to create a standard curve (e.g., 1000 pg/mL down to 15.6 pg/mL).

-

Sample Incubation: Add 100 µL of standards and patient plasma/serum samples to appropriate wells. Incubate for 1.5-2 hours at room temperature.

-

Washing: Wash wells multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound substances.

-

Detection Antibody: Add 100 µL of biotinylated anti-human TNF-α detection antibody to each well. Incubate for 1 hour.

-

Washing: Repeat the washing step.

-

Enzyme Conjugate: Add 100 µL of Streptavidin-HRP conjugate. Incubate for 30-60 minutes.

-

Washing: Repeat the washing step.

-

Substrate Addition: Add 100 µL of TMB substrate solution. Incubate in the dark for 15-30 minutes until color develops.

-

Stop Reaction: Add 50-100 µL of stop solution (e.g., 2N H₂SO₄).

-

Reading: Measure absorbance at 450 nm. Calculate sample concentrations by interpolating from the standard curve.

-

Assessment of NF-κB Activation

NF-κB activation is a multi-step process. Its assessment requires assays that can measure the translocation of NF-κB subunits to the nucleus and their ability to bind DNA.

-

Principle: This technique separates proteins by size to detect the presence of the NF-κB p65 subunit in different cellular compartments. By preparing separate cytoplasmic and nuclear protein extracts from isolated leukocytes (e.g., neutrophils or monocytes), one can quantify the amount of p65 that has translocated to the nucleus, which is indicative of activation.

-

Protocol Outline:

-

Cell Fractionation: Isolate neutrophils or monocytes from patient blood. Use a nuclear/cytoplasmic extraction kit to separate the cellular components. This typically involves lysing the plasma membrane with a gentle buffer, pelleting the nuclei via centrifugation, and collecting the supernatant (cytoplasmic fraction). The nuclear pellet is then lysed with a separate, stronger buffer to release nuclear proteins.

-

Protein Quantification: Determine the protein concentration of both fractions using a standard assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) from the cytoplasmic and nuclear fractions onto a polyacrylamide gel. Run electrophoresis to separate proteins by molecular weight.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Blocking: Block the membrane with a protein solution (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the NF-κB p65 subunit (e.g., rabbit anti-p65) overnight at 4°C.

-

Washing: Wash the membrane several times with wash buffer (e.g., TBST).

-

Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP) for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The intensity of the p65 band in the nuclear fraction relative to the cytoplasmic fraction indicates the level of NF-κB activation.

-

-

Principle: EMSA, or gel shift assay, is the gold standard for detecting DNA-binding activity of transcription factors. It is based on the principle that a protein-DNA complex migrates more slowly through a non-denaturing polyacrylamide gel than the free DNA probe.[5]

-

Protocol Outline:

-

Nuclear Extract Preparation: Prepare nuclear protein extracts from isolated patient leukocytes as described for Western blotting.

-

Probe Labeling: Synthesize a short, double-stranded DNA oligonucleotide containing the consensus binding site for NF-κB (5′-AGTTGAGGGGACTTTCCCAGGC-3′). Label this probe, typically with a radioisotope ([³²P]-ATP) via T4 polynucleotide kinase or with a non-radioactive tag like biotin or an infrared dye.

-

Binding Reaction: Incubate the labeled probe with the nuclear extract (containing NF-κB) in a binding buffer. The buffer contains non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific protein-DNA interactions.

-

Electrophoresis: Load the binding reaction mixtures onto a native (non-denaturing) polyacrylamide gel. Run the gel at a low voltage in a cold room to prevent dissociation of the protein-DNA complexes.

-

Detection: Visualize the probe. If using a radioactive probe, expose the dried gel to X-ray film (autoradiography). If using a non-radioactive probe, transfer the DNA to a membrane and detect with a streptavidin-HRP conjugate (for biotin) or scan directly (for infrared dyes). The presence of a "shifted" band (higher up the gel) that is not present in the lane with the probe alone indicates NF-κB DNA binding activity.

-

Therapeutic Implications and Future Directions

The established link between OSA, inflammation, and cardiovascular disease highlights the importance of effective treatment. CPAP therapy remains the first-line treatment and has been shown to reduce inflammatory markers, likely contributing to its beneficial cardiovascular effects.[8] However, adherence to CPAP can be challenging for many patients.

The detailed understanding of these inflammatory pathways opens avenues for novel pharmacological interventions. Targeting specific nodes in the TLR4/NF-κB pathway could offer a complementary strategy to CPAP for mitigating the inflammatory burden in OSA patients. Drug development efforts could focus on:

-

TLR4 Antagonists: Blocking the initial trigger of the inflammatory cascade.

-

IKK Inhibitors: Preventing the degradation of IκBα and subsequent NF-κB activation.

-

Antioxidant Therapies: Reducing the oxidative stress that initiates the signaling.

Further research is needed to elucidate the precise interplay between different inflammatory pathways and to identify patient subgroups who may benefit most from targeted anti-inflammatory therapies. The experimental protocols outlined in this guide provide the foundational tools for these future investigations.

References